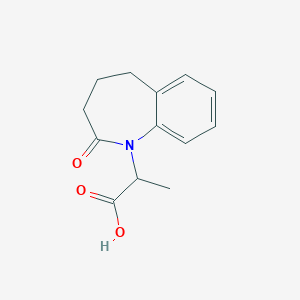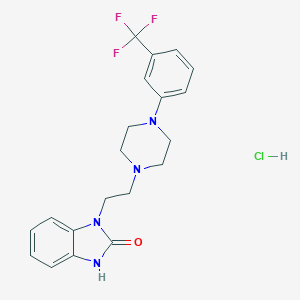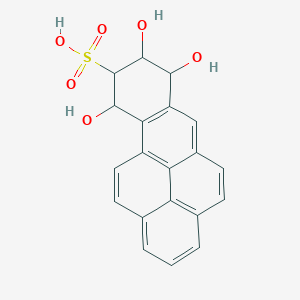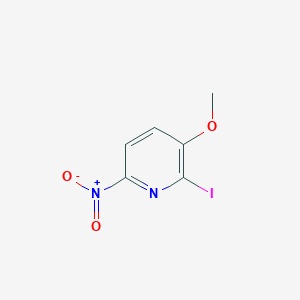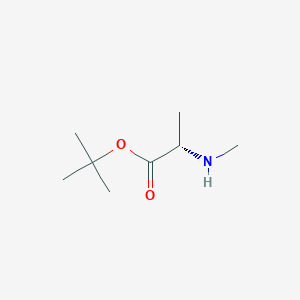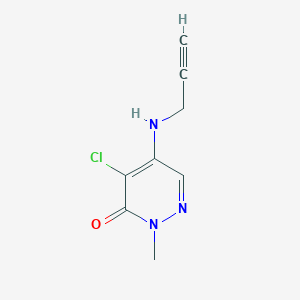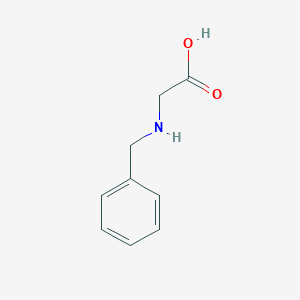
N-Benzylglycine
説明
N-Benzylglycine, a derivative of the amino acid glycine, is a compound of interest in various chemical and biological studies.
Synthesis Analysis
- N-Benzylglycine can be synthesized through a one-pot reaction of N-benzylhomoallylamine with glyoxylic acid monohydrate in methanol, offering good yield and requiring only mild conditions without the need for further purification (Bennett & Hamilton, 2000).
- Another approach involves the Dotz benzannulation reaction, leading to the formation of protected arylglycinols, which can then be transformed into N-protected arylglycines (Pulley, Czako, & Brown, 2005).
Molecular Structure Analysis
- The molecular structure of N-Benzylglycine and its derivatives, like N-benzoyl and N-(phenylsulfonyl) amino acids, has been studied extensively to understand their interaction and inhibition mechanisms in various biological processes (Deruiter, Davis, Wandrekar, & Mayfield, 1991).
Chemical Reactions and Properties
- N-Benzylglycine's chemical reactivity is influenced by the nature of substituents and protective groups, impacting its overall chemical behavior in synthetic processes (Ruisi & Giudice, 1991).
科学的研究の応用
-
Peptide Synthesis
- N-Benzylglycine is used in peptide synthesis .
- It’s a building block in the synthesis of peptides, which are chains of amino acids that can function as hormones, neurotransmitters, or antibiotics .
- The specific methods of application or experimental procedures for peptide synthesis can vary widely, and often involve complex chemical reactions .
- The outcomes of peptide synthesis can also vary, depending on the specific peptides being synthesized and their intended uses .
-
Organic Synthesis
- N-Benzylglycine ethyl ester, a derivative of N-Benzylglycine, is used as a raw material and intermediate in organic synthesis .
- It’s used in the production of pharmaceuticals, agrochemicals, and dyestuffs .
- The methods of application or experimental procedures in organic synthesis can vary widely, depending on the specific compounds being synthesized .
- The outcomes of organic synthesis can also vary, depending on the specific compounds being synthesized and their intended uses .
-
Solubility Studies
- N-Benzylglycine has been studied for its solubility behavior in various solvents .
- The equilibrium solubility of N-Benzylglycine in 11 pure solvents and one binary water + ethanol solvent mixture was measured by a static gravimetric method .
- The results indicate that the solubility of N-Benzylglycine in all neat solvents and solvent mixtures is positively correlated with the experimental temperature .
-
Pharmaceutical Manufacturing
- N-Benzylglycine is used in the manufacturing of pharmaceuticals .
- It’s a raw material and intermediate in the production of various drugs .
- The methods of application or experimental procedures in pharmaceutical manufacturing can vary widely, depending on the specific drugs being synthesized .
- The outcomes of pharmaceutical manufacturing can also vary, depending on the specific drugs being synthesized and their intended uses .
-
Agrochemical Production
- N-Benzylglycine is used in the production of agrochemicals .
- It’s a raw material and intermediate in the synthesis of various agrochemicals .
- The methods of application or experimental procedures in agrochemical production can vary widely, depending on the specific agrochemicals being synthesized .
- The outcomes of agrochemical production can also vary, depending on the specific agrochemicals being synthesized and their intended uses .
-
Dyestuff Production
- N-Benzylglycine is used in the production of dyestuffs .
- It’s a raw material and intermediate in the synthesis of various dyestuffs .
- The methods of application or experimental procedures in dyestuff production can vary widely, depending on the specific dyestuffs being synthesized .
- The outcomes of dyestuff production can also vary, depending on the specific dyestuffs being synthesized and their intended uses .
-
Peptide Synthesis Reagents
- N-Benzylglycine ethyl ester hydrochloride is used as a reagent in peptide synthesis .
- It’s used as a building block in the synthesis of peptides, which are chains of amino acids that can function as hormones, neurotransmitters, or antibiotics .
- The specific methods of application or experimental procedures for peptide synthesis can vary widely, and often involve complex chemical reactions .
- The outcomes of peptide synthesis can also vary, depending on the specific peptides being synthesized and their intended uses .
-
Construction of Covalent Organic Frameworks
- N-Benzylglycine esters have been used in the construction of C3h-symmetric benzotripyrrole core, which is a key component in the construction of covalent organic frameworks .
- The method involves starting from readily available 2,4,6-trihalobenzene-1,3,5-tricarbaldehydes by the reaction with N-Benzylglycine esters followed by base-mediated cyclization .
- The outcomes of this process include the creation of benzotripyrrole derivatives bearing pendant ester groups adjacent to nitrogen atoms .
Safety And Hazards
特性
IUPAC Name |
2-(benzylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSVNOLLROCJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169071 | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylglycine | |
CAS RN |
17136-36-6 | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17136-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017136366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17136-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Phenylmethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(phenylmethyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(PHENYLMETHYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPA13KZ0SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)


